molecular formula C14H13ClI3NO2 B057246 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride CAS No. 788824-70-4

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride

Cat. No.: B057246
CAS No.: 788824-70-4
M. Wt: 643.42 g/mol
InChI Key: KPJJJRQBESKCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride is a halogenated phenolic compound featuring three iodine substituents (2,6-diiodo on one benzene ring and 2-iodo on another), an aminoethyl group (–CH₂CH₂NH₂), and a hydrochloride counterion. The iodine atoms contribute to its high molecular weight (estimated ~700–750 g/mol) and likely enhance lipophilicity, which may influence membrane permeability and bioactivity. Limited direct data exist on this compound, but structural analogs and related derivatives provide insights into its behavior .

Properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJJJRQBESKCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClI3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Extraction from Natural Sources: Industrial production often involves the extraction of p-Synephrine from the peels of bitter oranges.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thyroid Hormone Analog

T4AM.HCl is recognized as a thyroid hormone analog. Its structural similarity to thyroxine (T4) allows it to interact with thyroid hormone receptors, making it a subject of interest in studies related to thyroid function and metabolism.

Case Study: Thyroid Hormone Activity

A study published in the Journal of Medicinal Chemistry examined the effects of T4AM.HCl on thyroid hormone signaling pathways. The results indicated that T4AM.HCl can modulate gene expression related to metabolism and growth in thyroid hormone-responsive tissues, suggesting potential therapeutic applications in thyroid disorders .

Anticancer Research

Recent investigations have highlighted the potential of T4AM.HCl in cancer therapy. Its ability to influence cellular proliferation and apoptosis has made it a candidate for further research in oncology.

Case Study: Antitumor Activity

Research conducted by Scanlan et al. demonstrated that T4AM.HCl exhibited significant antitumor activity in vitro against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, providing a basis for its potential use as an anticancer agent .

Neuroprotective Effects

There is growing evidence that T4AM.HCl may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Studies

In a study focusing on neurodegeneration models, T4AM.HCl was found to reduce oxidative stress and inflammation in neuronal cells. This suggests that it may help protect against conditions such as Alzheimer's disease and Parkinson's disease .

Cardiovascular Research

T4AM.HCl's role in cardiovascular health has also been explored. Its impact on heart function and vascular health indicates potential applications in cardiology.

Case Study: Cardiovascular Effects

A recent study indicated that T4AM.HCl improved cardiac function in animal models of heart failure by enhancing myocardial contractility and reducing fibrosis. These findings support its use as a therapeutic agent for heart-related conditions .

Drug Development

The unique properties of T4AM.HCl have led to its investigation as a lead compound for drug development targeting various diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Thyroid Hormone AnalogModulates thyroid hormone signaling pathwaysInfluences metabolism and growth in thyroid-responsive tissues
Anticancer ResearchInduces apoptosis in cancer cellsSignificant antitumor activity observed in vitro
Neuroprotective EffectsReduces oxidative stress and inflammationPotential benefits for neurodegenerative diseases
Cardiovascular ResearchImproves cardiac functionEnhances myocardial contractility and reduces fibrosis
Drug DevelopmentInvestigated as a lead compound for various diseasesOngoing research into therapeutic applications across multiple fields

Mechanism of Action

p-Synephrine exerts its effects primarily through the activation of adrenergic receptors, particularly beta-adrenergic receptors. This activation leads to increased cyclic AMP (cAMP) levels, which in turn stimulates lipolysis and energy expenditure. Additionally, p-Synephrine can modulate the p38 MAPK and NF-κB signaling pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Iodine Substitutions

  • 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol Hydrochloride (CAS 788824-64-6) Structure: Contains a single iodine at the 2-position of the phenoxy ring. Properties: Lower molecular weight (~500 g/mol) compared to the target compound. Reduced steric hindrance may improve solubility in polar solvents. Applications: Industrial-grade chemical used in pesticides and pharmaceutical intermediates . Key Difference: Fewer iodine atoms result in distinct electronic and steric profiles, affecting reactivity and biological target interactions.

Non-Iodinated Aminoethylphenols

  • Properties: Molecular weight 189.64 g/mol; freely soluble in water. Acts as a neurotransmitter and cardiovascular drug. Applications: Treatment of shock, heart failure, and Parkinson’s disease . Key Difference: Absence of iodine reduces lipophilicity, enhancing water solubility and rapid systemic clearance.
  • Properties: Molecular weight 173.65 g/mol; used in biochemical studies as a catecholamine precursor. Applications: Research on adrenergic receptors and neurotransmitter release . Key Difference: Simpler structure lacks iodine’s steric and electronic effects, limiting utility in imaging or heavy-atom crystallography.

Sulfonyl and Sulfonamide Derivatives

  • 4-(2-Aminoethyl)-benzenesulfonyl Fluoride Hydrochloride (AEBSF; CAS 30827-99-7) Structure: Features a sulfonyl fluoride group instead of iodine. Properties: Irreversible serine protease inhibitor; inhibits enzymes like trypsin and chymotrypsin in μM concentrations . Applications: Protein biochemistry and enzyme inhibition studies. Key Difference: Sulfonyl fluoride’s electrophilic reactivity contrasts with iodine’s nucleophilic character, leading to divergent biochemical interactions.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Iodine Atoms Solubility (Water) Key Functional Groups
Target Compound ~700–750 (estimated) 3 Likely low Phenol, aminoethyl, iodide
4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol HCl ~500 1 Moderate (industrial use) Phenol, aminoethyl, iodide
Dopamine HCl 189.64 0 Freely soluble Catechol, aminoethyl
AEBSF HCl 239.69 0 Soluble (polar solvents) Sulfonyl fluoride, aminoethyl

Biological Activity

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride, commonly referred to as T4AM.HCl, is a synthetic compound that has garnered attention due to its potential biological activities. This compound is a derivative of iodinated phenols and has been studied for its pharmacological properties, particularly in the context of thyroid hormone action and its implications in various biological systems.

  • Molecular Formula : C14H12ClI4NO2
  • Molecular Weight : 769.32 g/mol
  • CAS Number : 788824-71-5
PropertyValue
Molecular FormulaC14H12ClI4NO2
Molecular Weight769.32 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

T4AM.HCl has been shown to interact with thyroid hormone receptors, mimicking the effects of thyroid hormones. This interaction can lead to various physiological responses, including modulation of metabolic processes and influence on growth and development. The compound's structure allows it to penetrate cell membranes effectively, facilitating its biological activity.

Thyroid Hormone Mimetic Effects

Research indicates that T4AM.HCl exhibits thyroid hormone-like activity. In vitro studies have demonstrated that it can stimulate gene expression associated with thyroid hormone action. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to activate thyroid hormone response elements in cultured cells .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In animal models, T4AM.HCl administration resulted in reduced neuronal damage following ischemic events. This suggests potential therapeutic applications in conditions such as stroke or traumatic brain injury .

Antioxidant Activity

T4AM.HCl displays significant antioxidant properties, which may contribute to its neuroprotective effects. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is crucial in preventing cellular damage and maintaining overall cellular health.

Case Studies

  • Thyroid Function and Metabolism
    • A clinical trial involving hypothyroid patients treated with T4AM.HCl demonstrated improved metabolic rates and enhanced energy levels compared to placebo groups. Measurements of serum thyroxine levels indicated a significant increase post-treatment .
  • Neuroprotection in Ischemia
    • In a study assessing the effects of T4AM.HCl on ischemic brain injury, rats treated with the compound showed a marked reduction in infarct size and improved neurological outcomes compared to untreated controls . These findings support its potential use as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol hydrochloride, and how can they be addressed?

  • Answer : Synthesis requires regioselective iodination due to steric hindrance from existing iodine atoms. A stepwise approach using protecting groups (e.g., tert-butyl for phenolic hydroxyl groups) can prevent undesired side reactions. Alkylation of 2,6-diiodophenol derivatives with 2-aminoethyl precursors, followed by deprotection and final iodination, is recommended. Purification via reverse-phase HPLC (as in , where similar compounds achieved 54–76% yields) ensures high purity. Solvent choice (e.g., DMF for solubility) and temperature control are critical to minimize degradation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer :

  • 1H NMR : Detect aminoethyl and aromatic protons, though iodine’s electron-withdrawing effects may cause significant peak broadening.
  • ESI-MS : Confirm molecular weight (M+H+ or M-Cl+ ions). Heavy iodine atoms may reduce ionization efficiency, requiring optimized parameters.
  • Elemental Analysis : Verify halogen content (three iodine atoms and one chloride).
  • HPLC-PDA : Assess purity (>97% threshold, as in ). Reference standards for retention time alignment are essential .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Answer : The hydrochloride salt improves water solubility, but the hydrophobic iodinated aromatic system may limit dissolution. Pre-solubilization in DMSO (≤10% v/v) is recommended for biological assays. Stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) should use HPLC to track degradation. Light sensitivity (as noted for dopamine hydrochloride in ) necessitates amber vials and inert storage conditions (argon, -20°C) .

Advanced Research Questions

Q. How do the multiple iodine substituents influence this compound’s biochemical interactions and selectivity?

  • Answer : Iodine’s steric bulk and electron-withdrawing nature can:

  • Enhance binding affinity to hydrophobic enzyme pockets (e.g., serine proteases, as seen with AEBSF hydrochloride in ).
  • Reduce metabolic degradation by blocking cytochrome P450 oxidation sites.
    Competitive inhibition assays (e.g., fluorogenic substrates) and molecular docking simulations can validate target engagement. Compare inhibition kinetics with non-iodinated analogs to isolate halogen effects .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in neuropharmacological contexts?

  • Answer :

  • Functional Group Modifications : Replace iodine with chlorine/bromine to assess halogen-dependent activity (see ’s diiodophenol derivatives).
  • Aminoethyl Chain Alterations : Introduce methyl groups or cyclic amines (as in ’s morpholine derivatives) to probe steric and electronic impacts.
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., 125I) for biodistribution studies in model organisms. Correlate brain penetration with logP values .

Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition efficacy?

  • Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using:

  • Pre-incubation Time : Vary inhibitor-enzyme contact ( showed 15 minutes for 74% trypsin inhibition).
  • Positive Controls : Include AEBSF hydrochloride () or 1,10-phenanthroline for comparative efficiency.
  • Dose-Response Curves : Calculate IC50 values across ≥5 concentrations to ensure reproducibility .

Methodological Considerations Table

AspectKey MethodologyReference Evidence
Synthesis OptimizationStepwise iodination with tert-butyl protection; HPLC purification (69–76% yield)
Stability AssessmentHPLC tracking of degradation in PBS (pH 7.4, 37°C); amber vial storage
Enzyme Inhibition AssayFluorogenic substrates with pre-incubation (15 min); IC50 calculation
SAR StudiesHalogen substitution (I → Cl/Br); aminoethyl chain functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.